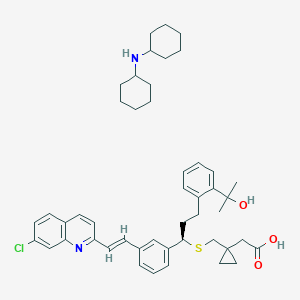
D-甘露庚酮糖
描述
D-Mannoheptulose: is a heptose, a type of monosaccharide with seven carbon atoms. It is a ketose, meaning it has a carbonyl group (a ketone) on a secondary carbon atom. This compound is naturally occurring in various plants, including avocados, alfalfa, figs, and primroses . D-Mannoheptulose is known for its ability to inhibit hexokinase, an enzyme involved in the glycolysis pathway, making it a subject of interest in various scientific research fields .
科学研究应用
D-Mannoheptulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and reactions.
Biology: Investigated for its role in plant metabolism and photosynthesis.
Medicine: Explored for its potential in cancer therapy due to its ability to inhibit glycolysis in cancer cells
作用机制
Target of Action
D-Mannoheptulose primarily targets hexokinase , an enzyme that plays a crucial role in the metabolism of glucose . Hexokinase is responsible for the first step of glycolysis, where it phosphorylates glucose to glucose-6-phosphate . This enzyme is particularly important in cancer cells, which exhibit increased glycolysis for cell growth and proliferation .
Mode of Action
D-Mannoheptulose acts as a specific hexokinase inhibitor . It inhibits glycolysis by preventing glucose phosphorylation, the first step in the glycolysis pathway . This inhibition is achieved in a competitive and non-competitive manner .
Biochemical Pathways
By inhibiting hexokinase, D-Mannoheptulose disrupts the fundamental biochemical pathway of glycolysis . This results in a decrease in the production of pyruvate, ATP, and acidity, which are products of glycolysis . The disruption of glycolysis can lead to a decrease in the energy supply of cells, particularly cancer cells that rely heavily on this pathway .
Pharmacokinetics
It’s known that the compound’s action on glucose metabolism is dictated by the expression of the glut2 gene, which controls the entry of the heptose into cells .
Result of Action
The inhibition of glycolysis by D-Mannoheptulose leads to a decrease in cell viability and induces apoptosis, particularly in cancer cells . This is accompanied by the downregulation of hexokinase and a decrease in the levels of glycolysis products . The compound shows a significant inhibitory effect on tumor cell proliferation .
Action Environment
The action of D-Mannoheptulose can be influenced by environmental factors. For instance, the uptake of D-Mannoheptulose and its inhibitory action on glucose metabolism are dictated by the expression of the GLUT2 gene . This suggests that the compound’s action can be modulated by factors that influence gene expression.
未来方向
D-Mannoheptulose has been used to inhibit glycolysis to enhance the Newcastle disease virus anti-tumor effect . It has shown significant antitumor efficacy against breast cancer after treatment with combination therapy . The findings propose a novel anti–breast cancer combination involving the suppression of glycolysis, glucose deprivation, oxidative stress, and apoptosis, which can be translated clinically .
生化分析
Biochemical Properties
D-Mannoheptulose interacts with several enzymes and proteins within the cell. Its primary interaction is with the enzyme hexokinase . Hexokinase is responsible for the first step in the glycolytic pathway, which involves the phosphorylation of glucose . D-Mannoheptulose acts as a competitive and non-competitive inhibitor of hexokinase, thereby preventing glucose phosphorylation . This interaction disrupts the normal process of glycolysis, leading to a variety of effects on cellular function.
Cellular Effects
The inhibition of glycolysis by D-Mannoheptulose has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of breast cancer cell lines by increasing cytotoxicity and apoptosis, and decreasing hexokinase activity, pyruvate concentration, ATP, and acidity . Furthermore, D-Mannoheptulose can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
D-Mannoheptulose exerts its effects at the molecular level primarily through its interaction with hexokinase. By inhibiting this enzyme, D-Mannoheptulose prevents the phosphorylation of glucose, which is the first step in the glycolytic pathway . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Mannoheptulose have been observed to change over time. For example, in studies involving human breast cancer cells, the compound showed synergistic cytotoxicity against the cancer cells over time . Additionally, D-Mannoheptulose has been found to cause only a minor decrease in glucose metabolism in certain cells, depending on the concentration and duration of exposure .
Metabolic Pathways
D-Mannoheptulose is involved in the glycolytic pathway, where it interacts with the enzyme hexokinase . By inhibiting hexokinase, D-Mannoheptulose prevents the phosphorylation of glucose, thereby disrupting the glycolytic pathway . This can lead to changes in metabolic flux and metabolite levels within the cell .
Transport and Distribution
It is known that D-Mannoheptulose can be absorbed in the intestines and distributed throughout the body, where it can exert its effects on various cells and tissues .
Subcellular Localization
Given its role as a hexokinase inhibitor, it is likely that D-Mannoheptulose interacts with hexokinase at its site of action, which is typically in the cytoplasm of the cell
准备方法
Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a high purity of D-Mannoheptulose .
Industrial Production Methods: Industrial production of D-Mannoheptulose often involves extraction from natural sources, such as avocados. The process includes separation and purification using ion exchange resins, such as Amberlite CR1320Ca, followed by alcohol precipitation to obtain high-purity D-Mannoheptulose .
化学反应分析
Types of Reactions: D-Mannoheptulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into sugar alcohols like perseitol.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various catalysts and solvents can be used depending on the desired substitution.
Major Products:
Oxidation: Produces heptonic acids.
Reduction: Yields sugar alcohols like perseitol.
Substitution: Results in various substituted derivatives depending on the reactants used.
相似化合物的比较
D-Glucosamine: Another hexokinase inhibitor used in studies involving glucose metabolism.
D-Sedoheptulose: A seven-carbon sugar similar to D-Mannoheptulose but with different biological roles.
D-Galactosamine: Used in studies of glucose response and metabolism.
Uniqueness: D-Mannoheptulose is unique due to its specific inhibition of hexokinase and its natural occurrence in plants like avocados.
属性
IUPAC Name |
1,3,4,5,6,7-hexahydroxyheptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863079 | |
| Record name | Hept-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-44-9 | |
| Record name | D-Mannoheptulose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-manno-2-Heptulose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-manno-2-heptulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B28975.png)

![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)


